2-Ethyl-1-methyl-3-propylcyclobutane

Description

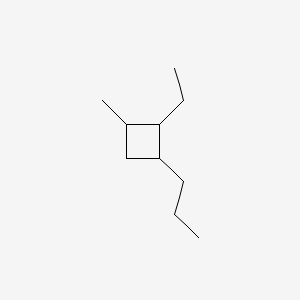

2-Ethyl-1-methyl-3-propylcyclobutane (C₁₀H₂₀) is a substituted cyclobutane derivative with three alkyl groups attached to the four-membered ring. Key properties include:

- Molecular formula: C₁₀H₂₀

- Average mass: 140.270 g/mol

- Monoisotopic mass: 140.156501 g/mol .

- Stereochemistry: No defined stereocenters, indicating a non-chiral structure .

The compound features ethyl, methyl, and propyl substituents at positions 2, 1, and 3, respectively, on the cyclobutane ring. This arrangement introduces steric strain due to the spatial demands of the substituents, which influences its physical and chemical behavior.

Properties

CAS No. |

61233-72-5 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

2-ethyl-1-methyl-3-propylcyclobutane |

InChI |

InChI=1S/C10H20/c1-4-6-9-7-8(3)10(9)5-2/h8-10H,4-7H2,1-3H3 |

InChI Key |

QJFJWTOGBPHLDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(C1CC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Structural and Molecular Comparisons

The table below compares 2-Ethyl-1-methyl-3-propylcyclobutane with hypothetical analogs based on substituent type, position, and molecular weight. Data for the target compound is sourced from , while other entries reflect typical trends in cyclobutane chemistry.

Key Observations:

Molecular Weight : The target compound has the highest molecular weight (140.270 g/mol) due to its three bulky substituents, compared to simpler analogs like 1,2,3-trimethylcyclobutane (96.17 g/mol) .

Physicochemical Properties

- Boiling Point : Expected to be higher than 1,2,3-trimethylcyclobutane due to increased molecular weight and surface area from branched substituents.

- Solubility : Likely lower in polar solvents compared to less substituted cyclobutanes because of its hydrophobic alkyl groups.

- Ring Strain : Cyclobutane derivatives generally exhibit ~26–27 kcal/mol ring strain. Bulky substituents may slightly increase this value due to eclipsing interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-1-methyl-3-propylcyclobutane in laboratory settings?

- Methodological Answer : Cyclobutane derivatives are typically synthesized via [2+2] cycloaddition or alkylation of preformed cyclobutane scaffolds. For example, Kanto Reagents’ catalog highlights cyclopentanone derivatives synthesized under controlled temperature and pressure (e.g., bp 139–145°C for similar compounds), suggesting thermal stability as a key factor . Purification via fractional distillation or column chromatography (as noted for DL-3-Methylcyclopentanone) is critical to achieve >98% purity, validated by Certificates of Analysis (COA) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural elucidation. Advanced techniques like X-ray crystallography or High-Resolution Mass Spectrometry (HRMS) may resolve stereochemical ambiguities. Dr. Ehrenstorfer’s reference materials emphasize rigorous analytical validation using certified standards to ensure reproducibility .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict thermodynamic stability and regioselectivity in cyclobutane derivatives. Molecular dynamics simulations may model steric effects caused by substituents (ethyl, methyl, propyl). For example, studies on 3-Methyl-3-phenylcyclobutan-1-amine suggest that substituent positioning impacts ring strain and reaction pathways .

Q. How can contradictory data in cyclobutane derivative synthesis (e.g., yield variations, unexpected byproducts) be resolved?

- Methodological Answer : Iterative analysis, as outlined in qualitative research frameworks, involves triangulating data from multiple techniques (e.g., NMR, GC-MS, and computational models) . For instance, MedChemExpress’s safety protocols stress reproducibility through batch-to-batch comparisons and adherence to COA specifications .

Q. What are the potential applications of this compound in drug discovery or material science?

- Methodological Answer : Cyclobutanes are explored as rigid scaffolds in drug design due to their conformational constraints. For example, 3-Methyl-3-phenylcyclobutan-1-amine is used to study molecular interactions in biological systems . In material science, alkyl-substituted cyclobutanes may serve as precursors for specialty polymers, requiring stability tests under varying temperatures and solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.